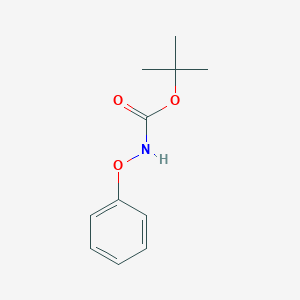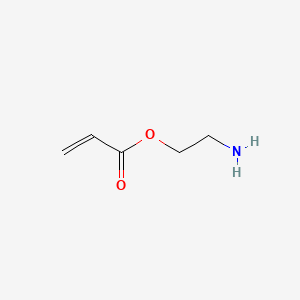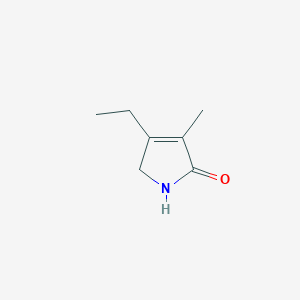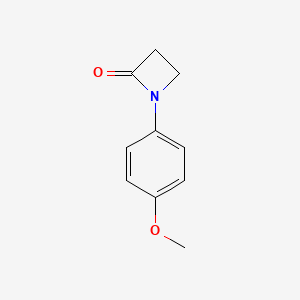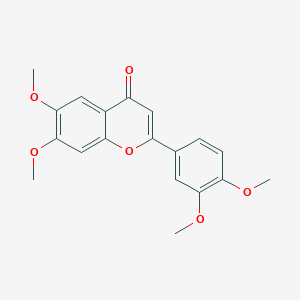
5-Hydroxy-4-methoxy-2-methylbenzaldehyde
Vue d'ensemble
Description
5-Hydroxy-4-methoxy-2-methylbenzaldehyde is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.18 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10O3/c1-6-3-9 (12-2)8 (11)4-7 (6)5-10/h3-5,11H,1-2H3 . The canonical SMILES representation is CC1=CC(=C(C=C1C=O)OC)O . Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 161-162°C . The compound has a molecular weight of 166.18 .Applications De Recherche Scientifique
Anodic Oxidation and Schiff Base Formation
Anodic oxidation of similar compounds to 5-Hydroxy-4-methoxy-2-methylbenzaldehyde has been studied, like in the case of 2-hydroxy-3-methoxy-5-methylbenzaldehyde. This compound undergoes anodic oxidation to form acetoxylated products, and its Schiff bases produce cyclohexenetriones (Ohmori, Matsumoto, & Masui, 1980).
Photochemical Effects of Substituents
Research on the photochemical effects of substituents on similar compounds, such as 2-methylbenzaldehydes, has implications for understanding how this compound might react under similar conditions. Substituents like methoxy groups can impact the photochemical formation of certain compounds (Charlton & Koh, 1988).
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to this compound, like 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, have been studied. This research focuses on reaction processes and structural analysis, providing insights into similar compounds' potential synthesis pathways and characteristics (Bai Linsha, 2015).
Practical Synthesis for Drug Models
The practical synthesis of compounds like 1,2,3,4,5,6-hexahydro-1,5-imino-10-hydroxy-9-methoxy-3,8,11-trimethyl-3-benzazocin-4-one, using similar structures as starting materials, demonstrates the potential of this compound in drug modeling. This synthesis is crucial for developing models of complex drugs like ecteinascidin 743 and safracins (Saito et al., 2000).
Selective Methylation in Synthesis
Studies on selective ring methylation, such as the synthesis of 4-hydroxy-3-methoxy-5-methylbenzaldehyde, can inform the synthesis processes of related compounds like this compound. These studies explore efficient methods for introducing methyl groups into benzene rings containing hydroxyl and aldehyde groups (Sinhababu & Borchardt, 1983).
DNA Binding and Antitumor Activities
The synthesis of molybdenum(VI) complexes using ligands derived from similar compounds and their binding properties with DNA highlight potential applications in studying DNA interactions and antitumor activities. Such research can be extended to explore the potential biological activities of this compound related derivatives (Hussein et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
5-Hydroxy-4-methoxy-2-methylbenzaldehyde, also known as vanillin acetate, is an organic compound commonly used in the food and fragrance industries Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for color in the skin, hair, and eyes .
Mode of Action
This inhibition likely occurs through the compound’s interaction with the active site of the enzyme, preventing it from catalyzing the oxidation of phenolic compounds, a crucial step in melanin synthesis .
Biochemical Pathways
. This would result in decreased melanin production, potentially leading to lighter skin or hair color.
Result of Action
. This could potentially lead to changes in skin or hair color.
Analyse Biochimique
Biochemical Properties
It is known that benzaldehydes can participate in various biochemical reactions . For instance, they can undergo nucleophilic substitution reactions at the benzylic position
Cellular Effects
Some benzaldehydes have been found to disrupt cellular antioxidation systems, which could potentially inhibit microbial growth
Molecular Mechanism
Benzaldehydes can undergo free radical reactions, which could potentially lead to the formation of new compounds
Propriétés
IUPAC Name |
5-hydroxy-4-methoxy-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-9(12-2)8(11)4-7(6)5-10/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPJCNNIVOVKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505508 | |
| Record name | 5-Hydroxy-4-methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7721-61-1 | |
| Record name | 5-Hydroxy-4-methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-4-methoxy-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





